molecular formula C3H3ClN2S B2368229 3-Chloro-5-methyl-1,2,4-thiadiazole CAS No. 1393584-82-1

3-Chloro-5-methyl-1,2,4-thiadiazole

Cat. No.: B2368229
CAS No.: 1393584-82-1
M. Wt: 134.58
InChI Key: KILRKGLXUPFSBM-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C3H3ClN2S and its molecular weight is 134.58. The purity is usually 95%.
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Biological Activity

3-Chloro-5-methyl-1,2,4-thiadiazole is a member of the thiadiazole family, a class of heterocyclic compounds known for their diverse biological activities. The unique structure of thiadiazoles allows them to interact with various biological systems, making them valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The compound this compound features a five-membered ring containing sulfur and nitrogen atoms. The presence of chlorine and methyl groups significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activities.

  • Antibacterial Studies : Research indicates that compounds with the thiadiazole nucleus exhibit strong inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 32.6 to 62.5 μg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Studies : Thiadiazole derivatives have also been tested against fungal strains such as Aspergillus niger and Candida albicans, showing moderate to significant antifungal activity .
Compound TypeTarget OrganismMIC (μg/mL)Activity Level
3-Chloro-5-methylS. aureus62.5Moderate
1,3,4-Thiadiazole DerivativesE. coli32.6Significant
1,3,4-Thiadiazole DerivativesA. niger-Moderate to Significant

Anticancer Activity

Thiadiazoles have been explored for their anticancer properties. Studies suggest that certain derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit specific signaling pathways involved in tumor growth .
  • Case Studies : A notable study investigated the effects of a series of thiadiazole derivatives on human cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles are also noteworthy:

  • Research Findings : Some derivatives have been shown to reduce inflammation markers in animal models. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Properties

IUPAC Name

3-chloro-5-methyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c1-2-5-3(4)6-7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILRKGLXUPFSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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